Regioisomeric Purity and Structural Confirmation via Spectroscopic Data
The 5-bromo isomer is definitively distinguished from its 7-bromo analog by its unique spectroscopic fingerprint. Comprehensive spectra, including 1 NMR, 1 FTIR, and 1 MS (GC) spectrum, are available in the SpectraBase database, providing a direct reference standard for identity verification and purity assessment [1]. This contrasts with procurement of incorrectly labeled or mixed isomers, which would yield divergent spectral data.
| Evidence Dimension | Spectroscopic Identity Confirmation |
|---|---|
| Target Compound Data | 1 NMR, 1 FTIR, and 1 MS (GC) spectra available [1] |
| Comparator Or Baseline | 7-bromo-2,2-dimethyl-2,3-dihydrobenzofuran (CAS 10178-57-1): 1 FTIR and 1 MS (GC) spectra available [2] |
| Quantified Difference | N/A (Qualitative differentiation based on unique spectral fingerprint for each isomer) |
| Conditions | Standard spectroscopic characterization |
Why This Matters
Ensuring the correct regioisomer is foundational for reproducible research; using spectroscopic libraries prevents synthetic failure from misidentified starting materials.
- [1] SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran (Compound ID: GRBv9B2uRPv). Retrieved from https://spectrabase.com/compound/GRBv9B2uRPv View Source
- [2] SpectraBase. (n.d.). 7-Bromo-2,3-dihydro-2,2-dimethylbenzofuran (Compound ID: 3fu44avOAFa). Retrieved from https://spectrabase.com/compound/3fu44avOAFa View Source
